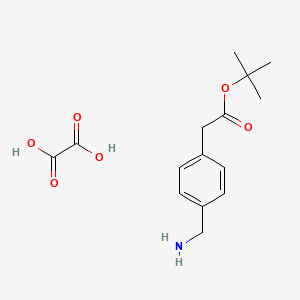
4-Tert-butoxycarbonylmethyl-benzylamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butoxycarbonylmethyl-benzylamine oxalate is a chemical compound with the molecular formula C15H21NO6 and a molecular weight of 311.33 g/mol . This compound is often used in various chemical and pharmaceutical applications due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxycarbonylmethyl-benzylamine oxalate typically involves the reaction of tert-butyl bromoacetate with benzylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-Tert-butoxycarbonylmethyl-benzylamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Applications De Recherche Scientifique
4-Tert-butoxycarbonylmethyl-benzylamine oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Tert-butoxycarbonylmethyl-benzylamine oxalate involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl (Boc) group can be selectively removed under acidic conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in peptide synthesis and other applications where selective deprotection is required .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Tert-butoxycarbonylmethyl-aniline oxalate
- 4-Tert-butoxycarbonylmethyl-phenethylamine oxalate
- 4-Tert-butoxycarbonylmethyl-piperidine oxalate
Uniqueness
Compared to similar compounds, 4-Tert-butoxycarbonylmethyl-benzylamine oxalate offers unique advantages in terms of its stability and reactivity. Its ability to act as a versatile protecting group for amines makes it a valuable tool in organic synthesis and pharmaceutical development .
Propriétés
Numéro CAS |
479586-25-9 |
|---|---|
Formule moléculaire |
C15H21NO6 |
Poids moléculaire |
311.33 g/mol |
Nom IUPAC |
tert-butyl 2-[4-(aminomethyl)phenyl]acetate;oxalic acid |
InChI |
InChI=1S/C13H19NO2.C2H2O4/c1-13(2,3)16-12(15)8-10-4-6-11(9-14)7-5-10;3-1(4)2(5)6/h4-7H,8-9,14H2,1-3H3;(H,3,4)(H,5,6) |
Clé InChI |
STWMVFJTHPJTLC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)CN.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















